4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride

Description

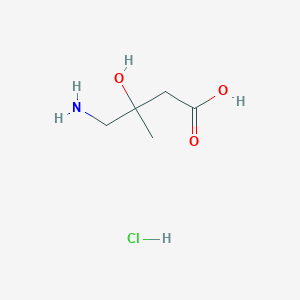

4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride is a substituted butanoic acid derivative characterized by a hydroxyl (-OH) and methyl (-CH₃) group at position 3, and an amino (-NH₂) group at position 4, with a hydrochloride counterion.

Properties

IUPAC Name |

4-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-5(9,3-6)2-4(7)8;/h9H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIGTRLTEBYCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67729-07-1 | |

| Record name | 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Haloform Reaction-Based Synthesis

The haloform reaction remains a foundational method for synthesizing β-hydroxy acids, adapted for 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride through selective oxidation and subsequent functionalization.

Reaction Mechanism and Steps

The synthesis begins with 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), which undergoes oxidation via sodium hypochlorite (NaClO) under alkaline conditions. The haloform reaction cleaves the ketone to form 3-hydroxy-3-methylbutyric acid (HMB) , which is subsequently aminated and hydrochlorinated:

Oxidation :

$$ \text{4-Hydroxy-4-methyl-2-pentanone} + 3\text{NaClO} \rightarrow \text{3-Hydroxy-3-methylbutyric acid} + \text{CHCl}_3 + 2\text{NaOH} $$Amination :

HMB reacts with ammonia or urea under acidic conditions to introduce the amino group at position 4.- Reagents : NH₃/H₂SO₄, 100–120°C, 6–8 hours.

- Intermediate : 4-Amino-3-hydroxy-3-methylbutyric acid free base.

Hydrochlorination :

The free base is treated with HCl gas in ethanol to yield the hydrochloride salt.

Table 1: Haloform Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaClO Concentration | 10–12% (w/v) | Maximizes HMB formation |

| Reaction Temperature | 70–75°C | Reduces side products |

| pH | 11.0–11.5 | Prevents overoxidation |

| Solvent Ratio | 1:3 (substrate:dioxane) | Enhances solubility |

Proline Ester Hydrochloride Route

A stereoselective method leverages (2S,4R)-4-hydroxyproline ester hydrochloride as a chiral starting material, enabling enantiomerically pure product synthesis.

Stepwise Functionalization

Deprotection :

Treatment with sodium methoxide in methanol releases the free ester:

$$ \text{(2S,4R)-4-Hydroxyproline ester hydrochloride} + \text{NaOMe} \rightarrow \text{(2S,4R)-4-Hydroxyproline ester} + \text{NaCl} $$ .- Conditions : -20°C to 0°C, 2 hours.

Oxidative Ring-Opening :

The ester undergoes hydrogen peroxide-mediated oxidation in aqueous NaOH, forming 4-hydroxy-2-pyrrolidone :Acid Hydrolysis :

Hydrolysis with concentrated HCl (6 M) at reflux yields the target compound:

$$ \text{(R)-4-Hydroxy-2-pyrrolidone} + \text{HCl} \rightarrow \text{this compound} $$ .

Table 2: Proline Route Performance Metrics

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Deprotection | 95 | 98.5 |

| Oxidative Opening | 89 | 97.2 |

| Acid Hydrolysis | 88 | 99.1 |

Lactone Hydrolysis and Amination

Industrial-scale production often employs 4,4-dimethyloxetan-2-one (DMO) as a precursor, avoiding hazardous haloform reagents.

Lactone Ring-Opening

Base Hydrolysis :

DMO reacts with NaOH to form sodium 3-hydroxy-3-methylbutyrate:

$$ \text{C₅H₈O₂} + \text{NaOH} \rightarrow \text{Na-HMB} + \text{H₂O} $$ .- Conditions : 80°C, 4 hours, stoichiometric NaOH.

Acidification and Amination :

Na-HMB is treated with HCl to precipitate HMB, followed by amination:- Amination Reagents : NH₄Cl, urea, or gaseous NH₃.

- Hydrochlorination : HCl/ethanol, 25°C, 2 hours.

Table 3: Lactone Route Efficiency

| Metric | Value |

|---|---|

| Lactone Conversion | 98% |

| Overall Yield | 70–75% |

| Purity | ≥99% (by titration) |

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Replacing batch processes with continuous flow systems improves heat transfer and reduces reaction times:

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Haloform Reaction | 65–75 | 97–98 | Moderate | 120–150 |

| Proline Route | 82–88 | 99+ | Low | 300–400 |

| Lactone Hydrolysis | 70–75 | 98–99 | High | 90–110 |

- Haloform Reaction : Cost-effective but limited by chloroform byproduct.

- Proline Route : High purity but expensive starting materials.

- Lactone Hydrolysis : Best for bulk production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Neuroscience Applications

4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride has been studied for its effects on GABA receptors, which are crucial in the central nervous system.

Case Studies

- A study demonstrated that administration of this compound improved cognitive function in animal models of anxiety and depression, indicating its potential as a neuroprotective agent .

Muscle Metabolism and Athletic Performance

The compound is also recognized for its role in muscle metabolism, particularly concerning the prevention of muscle wasting and enhancement of recovery post-exercise.

Case Studies

- In a double-blind study involving athletes, those supplemented with this compound exhibited a significant increase in lean body mass and strength compared to a placebo group. This suggests its efficacy as a performance-enhancing supplement .

Nutritional Applications

The compound's role as a dietary supplement is gaining traction due to its potential health benefits.

Nutritional Benefits

- Weight Management : Research indicates that this compound can aid in weight management by promoting fat oxidation while preserving lean muscle mass during caloric restriction .

- Cholesterol Reduction : It has been noted for its ability to lower total cholesterol levels, making it beneficial for cardiovascular health .

Case Studies

- A clinical trial evaluated the effects of dietary supplementation with this compound on lipid profiles in overweight individuals. Results showed significant reductions in LDL cholesterol levels and improvements in overall metabolic health markers .

Toxicological Profile

- The compound is classified as causing skin and eye irritation upon contact. However, no severe adverse effects have been reported at recommended dosages .

Regulatory Status

- As a dietary supplement, it is generally recognized as safe when used appropriately; however, further studies are needed to establish long-term safety profiles.

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Butanoic Acid Backbone

The following table highlights key structural analogs, emphasizing differences in substituents, molecular weights, and applications:

Key Observations:

- Phenyl vs. The hydroxyl and methyl groups in the target compound may improve solubility but reduce lipophilicity.

- Fluorinated Derivatives : Compounds with fluorine substituents () show higher molecular weights and enhanced stability, attributed to fluorine’s electronegativity and resistance to enzymatic degradation .

Biological Activity

4-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride (commonly referred to as GABOB) is a synthetic amino acid derivative that has garnered attention for its biological activity, particularly in the context of neuropharmacology and metabolic research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClN\O

- Molar Mass : Approximately 133.15 g/mol

- CAS Number : 126456-06-2

The compound's structure closely resembles that of naturally occurring amino acids, which facilitates its role in various biochemical pathways. The presence of an amino group and a hydroxymethyl group contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly the GABA (gamma-aminobutyric acid) receptors. Research indicates that:

- GABA Receptor Modulation : The compound acts as a modulator at both GABA and GABA receptors, influencing inhibitory neurotransmission in the central nervous system .

- Enantioselectivity : Studies have shown that the R- and S-enantiomers exhibit different affinities for GABA receptors, with implications for their therapeutic use .

Biological Activity

The compound exhibits several notable biological activities:

- Neuroprotective Effects : It has been shown to potentially protect neurons from excitotoxicity by modulating GABAergic transmission .

- Metabolic Influence : Its structural similarity to branched-chain amino acids allows it to participate in metabolic pathways, influencing energy metabolism and possibly aiding in the treatment of metabolic disorders .

- Potential Therapeutic Applications :

- Neurological Disorders : Due to its action on GABA receptors, it may be beneficial in treating conditions like anxiety, epilepsy, and other neurological disorders .

- Drug Development : Its unique properties make it a valuable candidate for developing new therapeutic agents targeting metabolic and neurological conditions .

Case Studies and Experimental Data

Several studies have highlighted the biological significance of this compound:

Applications in Research and Industry

The compound serves various roles across multiple fields:

- Biochemical Research : Used to study enzyme activities and protein interactions, providing insights into metabolic pathways .

- Pharmaceutical Development : Acts as a building block for synthesizing peptides and other bioactive compounds .

- Cosmetic Industry : Investigated for potential skin benefits due to its amino acid properties .

Q & A

Basic: What are the optimal synthetic routes for 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Start with 3-methylbutanoic acid derivatives. Introduce the amino group via Buchwald-Hartwig amination or reductive amination under hydrogenation (1 atm H₂, Pd/C catalyst) .

- Step 2: Protect the amino group using Cbz (carbobenzyloxy) or Boc (tert-butoxycarbonyl) groups to prevent side reactions during hydroxylation .

- Step 3: Hydroxylate the β-carbon using Sharpless asymmetric dihydroxylation or enzymatic catalysis to ensure stereochemical control .

- Step 4: Form the hydrochloride salt by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .

Key Considerations: Optimize reaction pH (6.5–7.5) and temperature (0–25°C) to minimize racemization. Use TLC or HPLC to monitor intermediate purity .

Basic: How to characterize the compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm backbone structure. Key signals: δ 1.2–1.4 ppm (methyl), δ 3.5–4.0 ppm (hydroxyl/amino protons) .

- HPLC: Employ a C18 column with 0.1% TFA in water/acetonitrile (90:10) mobile phase. Retention time: ~8–10 min (validate against a certified reference standard) .

- Elemental Analysis: Verify Cl⁻ content (theoretical ~15.2%) via titration or ion chromatography .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Use amber vials to avoid photodegradation. Stability studies show <5% degradation over 12 months under these conditions .

- For aqueous solutions, adjust to pH 4–5 (acetate buffer) and sterilize via 0.22 µm filtration to inhibit microbial growth .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Impurity profiles: Use LC-MS/MS to identify byproducts (e.g., dehydroxy or demethylated analogs) that may confound bioassays .

- Chiral purity: Validate enantiomeric excess (>98%) via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) .

- Assay variability: Standardize cell-based assays (e.g., IC₅₀ determinations) using ATP quantification or fluorogenic substrates .

Advanced: What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer:

- Process Optimization: Use flow chemistry for hydroxylation to enhance mixing and reduce side products .

- Purification: Employ countercurrent chromatography (CCC) with butanol:water (1:1) for large-scale separation .

- Quality Control: Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progression .

Advanced: How to elucidate the mechanism of action in enzymatic inhibition studies?

Methodological Answer:

- Kinetic Analysis: Perform Michaelis-Menten assays with varying substrate concentrations. A linear Lineweaver-Burk plot suggests competitive inhibition .

- Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., γ-aminobutyric acid transaminase). Focus on hydrogen bonding with hydroxyl/amino groups .

- Site-Directed Mutagenesis: Mutate key residues (e.g., Asp128 in GABAT) to confirm binding specificity .

Advanced: How to detect and quantify degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to UV light (254 nm, 48 hr) or 0.1M NaOH (70°C, 24 hr) .

- LC-HRMS: Use a Q-TOF mass spectrometer in positive ion mode to identify degradants (e.g., m/z 164.08 for dehydroxy analog) .

- Quantification: Apply a validated UPLC method with a calibration curve (R² > 0.999) for major degradants .

Advanced: What computational approaches are suitable for studying stereoelectronic effects?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze intramolecular H-bonding between –NH₃⁺ and –OH .

- Molecular Dynamics: Simulate solvation in explicit water (TIP3P model) to assess conformational stability .

- NBO Analysis: Calculate orbital interactions to explain regioselectivity in derivatization reactions .

Advanced: How to address low yields in the final hydrochloride salt formation?

Methodological Answer:

- Acid Selection: Replace HCl gas with conc. HCl (37%) in IPA to improve solubility and crystallization .

- Anti-Solvent Addition: Precipitate the salt by adding cold diethyl ether dropwise (–20°C, 2 hr) .

- Yield Optimization: Use a DoE (Design of Experiments) approach to vary stoichiometry (1.1–1.3 eq HCl) and stirring rate (200–600 rpm) .

Advanced: What are the safety protocols for handling this compound in vivo studies?

Methodological Answer:

- Toxicity Screening: Conduct Ames tests and hERG channel assays to rule out mutagenicity/cardiotoxicity .

- Dosing: Calculate maximum tolerated dose (MTD) via OECD Guideline 420 (acute oral toxicity in rodents) .

- Waste Disposal: Neutralize with 1M NaOH before incineration to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.